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This document provides a proposed protocol for stability testing of Roxatidine Acetate, an H2-receptor

antagonist used for gastric acid suppression [1] [2]. The framework is based on the International Council for

Harmonisation (ICH) Q1 guideline, which outlines the stability data requirements for drug substances and

products [3].

Introduction and Quality Target Product Profile (QTPP)

The Quality Target Product Profile (QTPP) forms the foundation for stability studies. For a Roxatidine

product, the QTPP would include the items in the table below. Any significant change in these attributes

during stability studies would be a critical failure point [4].

Table: Proposed Quality Target Product Profile (QTPP) for Roxatidine

QTPP Element Target for Roxatidine Product Rationale & Criticality

Dosage Form Solid oral dosage form (e.g., tablet,
capsule) [5]

Aligns with common marketed forms.

Dosage Strength 75 mg (as acetate) [1] Based on clinical efficacy doses.
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QTPP Element Target for Roxatidine Product Rationale & Criticality

Container Closure
System

High-density polyethylene (HDPE)
bottle or blister pack

To ensure adequate protection from
moisture and light.

Assay & Potency 90.0% - 110.0% of label claim Ensures delivered dose is consistent.

Drug Release Dissolution profile meeting set

specifications

Confirms drug is available for

absorption.

Impurities Within ICH qualification thresholds Ensures product safety.

Moisture Content Not more than (NMT) 5.0% Prevents hydrolysis and ensures
powder flow.

Stability Study Protocol Design

A science- and risk-based approach should be used to define the stability protocol, in line with ICH Q1

recommendations [3].

Table: Proposed Stability Study Conditions for Roxatidine

Stress
Condition

Parameters & Duration Purpose & Evaluation

Long-Term
Testing

25°C ± 2°C / 60% RH ± 5%
RH for 12 months

To establish the re-test period/shelf life under
recommended storage conditions. Test at 0, 3, 6,

9, 12 months.

Intermediate
Testing

30°C ± 2°C / 65% RH ± 5%

RH for 6 months

Required if significant change occurs at

accelerated conditions. Test at 0, 6, 9, 12 months.

Accelerated
Testing

40°C ± 2°C / 75% RH ± 5%

RH for 6 months

To assess short-term shelf-life and evaluate the

impact of severe conditions.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://www.ema.europa.eu/en/ich-q1-guideline-stability-testing-drug-substances-drug-products
https://www.smolecule.com/products/s579432?utm_src=pdf-body
https://www.smolecule.com/products/s579432?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Stress
Condition

Parameters & Duration Purpose & Evaluation

Photostability Expose to 1.2 million lux

hours and 200-watt hours/m²
of UV

To identify the need for light-protective packaging

[3].

The workflow for designing and executing the stability study can be visualized as follows:

Critical Quality Attributes (CQAs) and Test Methods

Stability testing must monitor the Critical Quality Attributes (CQAs) of the drug product. For Roxatidine,

these would include:

Description: Physical appearance, color, and odor of the product.
Assay: Content of Roxatidine acetate to quantify potency. A validated HPLC-UV method is typically

used.
Related Substances: Monitoring for degradation products like oxidative products or hydrolysis

products. A validated stability-indicating HPLC method is essential.
Dissolution: In-vitro drug release profile using a USP apparatus. For a 75 mg dose, a basket

apparatus at 75-100 rpm in a suitable medium (e.g., pH 4.5 buffer) is a potential starting point [1].
Water Content: Determined by Karl Fischer (KF) titration, especially for hygroscopic materials.

Data Analysis and Reporting

Stability data should be analyzed for statistical significance and trends. A minimum of three batches is

required to propose a shelf life. The results are compiled in a formal report that justifies the proposed re-test

period or shelf life and storage conditions.

Experimental Protocol: Forced Degradation of
Roxatidine
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Forced degradation studies help identify the intrinsic stability of the molecule and validate the stability-

indicating power of analytical methods.

Objective: To elucidate the degradation pathways of Roxatidine and validate the stability-indicating
nature of the HPLC method.

Materials: Roxatidine acetate reference standard, hydrochloric acid (HCl), sodium hydroxide
(NaOH), hydrogen peroxide (H₂O₂), and relevant solvents.

Procedure:
Prepare a stock solution of Roxatidine in a suitable solvent.

Acidic Degradation: Stress a sample with 0.1 N HCl at 60°C for 1-7 days.
Alkaline Degradation: Stress a sample with 0.1 N NaOH at 60°C for 1-7 days.

Oxidative Degradation: Stress a sample with 3% H₂O₂ at room temperature for 1-7 days.
Photolytic Degradation: Expose solid drug substance to UV and visible light as per ICH Q1B

option 2.
Thermal Degradation: Expose the solid drug substance to 105°C for 1-7 days.

Analyze all stressed samples and an unstressed control using the developed HPLC method.
Acceptance Criteria: The method should demonstrate adequate separation of Roxatidine from its

degradation products, and the mass balance should be close to 100%.

Important Limitations and Next Steps

No Specific Data Available: The search did not yield specific degradation pathways, validated

methods, or stability data for Roxatidine
Regulatory Reliance: This protocol is a theoretical framework based on ICH guidelines [3] and must

be experimentally validated with actual Roxatidine batches

To proceed with formulation development, you would need to conduct preliminary lab studies to establish

the specific degradation behavior of Roxatidine and develop validated analytical methods.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b579432#roxatidine-stability-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8740129/
https://www.ema.europa.eu/en/ich-q1-guideline-stability-testing-drug-substances-drug-products
https://www.mdpi.com/1999-4923/15/2/465
https://www.linkedin.com/pulse/roxatidine-market-challenges-growth-path-strategyedge-solutions-evube/
https://www.smolecule.com/products/b579432#roxatidine-stability-testing
https://www.smolecule.com/products/b579432#roxatidine-stability-testing
https://www.smolecule.com/products/b579432#roxatidine-stability-testing
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s579432?utm_src=pdf-bulk
https://www.smolecule.com/products/s579432?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

